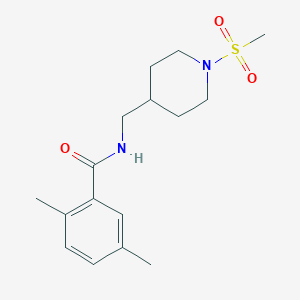
2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with two methyl groups at the 2 and 5 positions, and a piperidine ring attached via a methylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The initial step involves the acylation of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride.
Introduction of the Piperidine Ring: The benzoyl chloride is then reacted with 4-(methylsulfonyl)piperidine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,5-dimethylbenzoic acid derivatives.
Reduction: 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)amine.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting the central nervous system.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzamide core can mimic the structure of endogenous ligands, allowing it to bind to receptors and modulate their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-dimethylbenzamide: Lacks the piperidine ring and methylsulfonyl group.
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide: Lacks the methyl groups on the benzene ring.
4-(methylsulfonyl)piperidine: Lacks the benzamide core.
Uniqueness
2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its benzamide core with the piperidine ring and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-4-5-13(2)15(10-12)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHPKGBRTKYXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-anthracen-9-ylmethylideneamino]-2-(benzimidazol-1-yl)acetamide](/img/structure/B2690470.png)
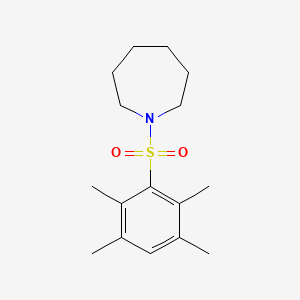
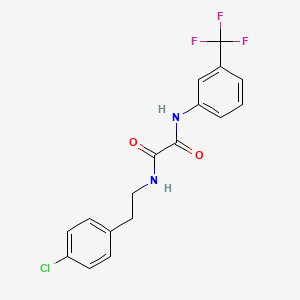
![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)
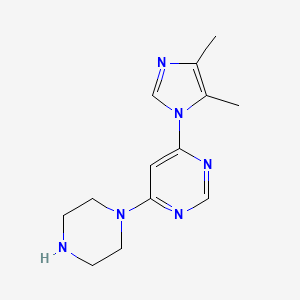
![4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2690479.png)
![methyl 4-({2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2690483.png)
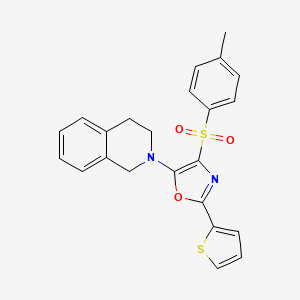
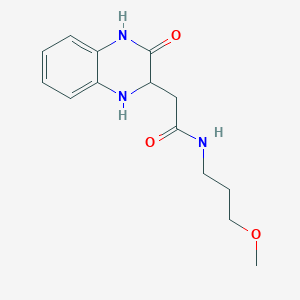
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine](/img/structure/B2690487.png)
![Isopropyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2690489.png)
![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)
